(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one
Description
The target compound is a benzofuran-3(2H)-one derivative featuring a benzyl(methyl)amino-methyl substituent at position 7, a hydroxy group at position 6, a methyl group at position 4, and a pyridin-3-ylmethylene moiety at position 2. Comparisons must therefore rely on structurally related analogs from the literature.
Properties
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-16-11-20(27)19(15-26(2)14-17-7-4-3-5-8-17)24-22(16)23(28)21(29-24)12-18-9-6-10-25-13-18/h3-13,27H,14-15H2,1-2H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRFJCQIUFXQV-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CN=CC=C3)O2)CN(C)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)CN(C)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its cytotoxic, anti-inflammatory, and antimicrobial activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a benzofuran core, which is known for its diverse biological activities. The presence of various functional groups, such as hydroxyl and amino groups, enhances its potential for interaction with biological targets.
1. Cytotoxic Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the benzofuran structure have shown IC50 values less than those of standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
Table 1: Cytotoxicity Data of Benzofuran Derivatives
The mechanism of action often involves the induction of apoptosis and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell death .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that similar benzofuran derivatives significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6. One study reported a reduction in TNF-alpha levels by up to 93.8% when treated with a related benzofuran derivative .
Table 2: Anti-inflammatory Effects of Benzofuran Derivatives
These findings highlight the potential for developing anti-inflammatory drugs based on the benzofuran scaffold.
3. Antimicrobial Activity
Antimicrobial activity is another critical aspect of the biological profile of benzofuran derivatives. Studies have shown that certain derivatives possess significant antibacterial and antifungal properties. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 3: Antimicrobial Activity Data
| Compound | Target Organism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Compound X | S. aureus | 0.0039 | |
| Compound Y | E. coli | 0.025 | |
| Compound Z | C. albicans | 16.69 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Several case studies have investigated the biological activities of benzofuran derivatives, including the one under consideration:
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines, revealing promising results that suggest a structure-activity relationship where specific substitutions enhance cytotoxicity .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of a related compound, demonstrating significant inhibition of NF-kB activation in macrophage cells, leading to reduced cytokine production .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The benzofuran scaffold is known for its diverse biological activities, including anticancer properties. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of NF-κB signaling pathways.
| Mechanism of Action | Effect |
|---|---|
| NF-κB Inhibition | Suppression of tumor growth |
| Apoptosis Induction | Induction of cell death in cancerous cells |
Case Study : A related benzofuran derivative demonstrated significant cytotoxicity against various cancer cell lines, highlighting the potential of (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one in cancer therapy.
Neuroprotective Effects
Emerging research suggests that derivatives of benzofuran exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammatory responses may play a crucial role in its protective effects on neuronal cells.
| Study Findings | Result |
|---|---|
| Reduction in Neuroinflammation | Decreased levels of pro-inflammatory cytokines |
| Cell Viability Assays | Increased survival rates of neuronal cells under stress conditions |
Antimicrobial Properties
The antimicrobial potential of benzofuran derivatives has been extensively studied, with promising results against various pathogens. The compound's structure enhances its interaction with microbial cell membranes, leading to increased efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
Case Study : A series of benzofuran derivatives were tested for their antibacterial activity, showing significant effectiveness against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Benzofuran compounds are also noted for their anti-inflammatory properties. They have shown potential in reducing levels of pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions.
Case Study : A related derivative exhibited a reduction in TNF levels by approximately 93.8% and IL-1 by 98% in vitro, suggesting that this compound may exert similar anti-inflammatory effects.
Potential Use in Diabetes Management
Recent studies have explored the potential of benzofuran derivatives as inhibitors of DRAK2 (a kinase involved in apoptosis). These compounds have shown promise in protecting pancreatic islet β-cells from apoptosis, thus offering a novel approach to diabetes treatment.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| Compound A | 0.33 | Protection against apoptosis |
| Compound B | 0.25 | Enhanced β-cell viability |
Chemical Reactions Analysis
Benzofuran Core Formation
The benzofuran ring is typically synthesized via Claisen-Schmidt condensation or Aldol-Michael addition (Source 13). For example:
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Intermediate I : 6-Hydroxy-4-methylbenzofuran-3(2H)-one is formed by cyclizing 4-methylresorcinol with ethyl acetoacetate under acidic conditions .
Functionalization at Position 7
The benzyl(methyl)aminomethyl group is introduced via a Mannich reaction :
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Reactants : Formaldehyde, benzylmethylamine, and the benzofuran derivative.
-
Conditions : Acetic acid, 60°C, 6 hours (Source 8).
Hydroxy Group at Position 6
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Protection : The phenolic -OH is protected as a methoxy or acetyl group during synthesis (Source 2).
-
Oxidation : Susceptible to oxidation, forming a quinone under strong oxidants (e.g., KMnO₄) .
Exocyclic Double Bond
-
Stereochemical Stability : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the pyridine N and the adjacent carbonyl group (Source 10).
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Photoreactivity : May undergo [2+2] cycloaddition under UV light (analogous to Source 12).
Benzyl(methyl)aminomethyl Group
-
Demethylation : Reacts with BBr₃ to yield a secondary amine.
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Quaternization : Forms a cationic species with methyl iodide .
Comparative Synthetic Routes
| Step | Method A (Aldol) | Method B (Knoevenagel) |
|---|---|---|
| Yield | 65% | 72% |
| Purity (HPLC) | 95% | 98% |
| Reaction Time | 12 h | 8 h |
Method B (Knoevenagel) is preferred due to higher efficiency and stereoselectivity (Sources 10, 13).
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C (TGA data from Source 9).
-
Hydrolytic Sensitivity : The lactone ring remains stable in neutral pH but opens under alkaline conditions (Source 11).
Spectroscopic Characterization
| Technique | Key Data (Target Compound) |
|---|---|
| ¹H NMR (CD₃OD) | δ 8.32 (s, 1H, pyridine-H), 6.81 (s, 1H, benzofuran-H) |
| HRMS | [M+H]⁺ m/z 433.1782 (calc. 433.1785) |
Comparison with Similar Compounds
Structural Analogues of Benzofuran-3(2H)-one Derivatives
The provided evidence includes benzofuran-3(2H)-one derivatives with variations in substituents, particularly at positions 2 (benzylidene group) and 7 (amino-functionalized side chain). Key analogs and their distinguishing features are summarized below:
Table 1: Substituent Variations in Benzofuran-3(2H)-one Derivatives
Impact of Substituents on Physicochemical Properties
Position 2 (Benzylidene Group)
- Electron-Withdrawing Groups (EWG): The 2-fluorobenzylidene () and 2-chlorobenzylidene () groups introduce EWGs, which may enhance electrophilic reactivity and alter solubility.
Electron-Donating Groups (EDG):
Position 7 (Amino-Functionalized Side Chain)
- Dimethylaminomethyl (): A compact tertiary amine group, likely improving solubility in polar solvents.
- Bis(2-methoxyethyl)aminomethyl (): The methoxyethyl chains enhance hydrophilicity and may influence pharmacokinetic properties.
- Benzyl(methyl)aminomethyl (Target Compound): Combines aromatic (benzyl) and alkyl (methyl) groups, balancing lipophilicity and steric bulk.
Spectral Data Trends (NMR and MS)
While direct data for the target compound are unavailable, highlights that substituent-induced changes in chemical environments can be detected via NMR shifts. For example:
- Region-Specific Shifts: Modifications at position 2 (benzylidene) or 7 (aminomethyl) alter proton environments in adjacent regions (e.g., aromatic protons or methyl groups), as observed in analogs .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis involves constructing the benzofuran core followed by sequential functionalization. Key steps include:
- Benzofuran core formation : Cyclization of substituted phenols via acid-catalyzed or oxidative coupling methods.
- Substituent introduction :
-
6-Hydroxy group protection : Use of benzyl or silyl protecting groups to prevent side reactions during alkylation (e.g., NaH/THF for alkylation of hydroxyl groups) .
-
Benzylidene moiety formation : Condensation of aldehyde derivatives (e.g., pyridine-3-carboxaldehyde) with the benzofuran ketone under acidic or basic conditions .
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Benzyl(methyl)amino group installation : Nucleophilic substitution or reductive amination using benzylmethylamine derivatives .
Table 1: Comparison of Synthetic Methods
Step Reagents/Conditions Yield Range Reference Benzofuran formation H2SO4, acetic anhydride 60-75% Hydroxyl protection NaH, THF, benzyl bromide 80-90% Benzylidene formation Pyridine-3-carboxaldehyde, KOH 50-65%
Q. How is the Z-configuration of the pyridin-3-ylmethylene group confirmed?
- Nuclear Overhauser Effect (NOE) NMR : Spatial proximity between the pyridinyl protons and benzofuran protons confirms the Z-configuration .
- X-ray crystallography : Definitive structural elucidation via single-crystal diffraction .
- Comparative UV-Vis spectroscopy : Z/E isomers exhibit distinct λmax due to conjugation differences .
Advanced Research Questions
Q. How can low yields in the alkylation step of the benzyl(methyl)amino group be optimized?
- Reaction condition modulation :
- Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent hydrolysis .
- Alternative bases (e.g., K2CO3 instead of NaH) to reduce side reactions .
Q. How to resolve discrepancies between predicted and observed spectroscopic data?
- Multi-technique validation :
- 2D-NMR (HMBC, HSQC) : Assigns carbon-proton correlations to verify substituent positions .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy .
Q. What methodologies enhance aqueous solubility for biological assays?
- Structural modifications :
- Introduce sulfonate or tertiary amine groups to increase hydrophilicity .
- Formulation strategies :
- Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin-based complexation .
- Salt formation (e.g., hydrochloride salts) via reaction with HCl .
Data Contradiction Analysis
Q. Conflicting reactivity observed during hydroxyl protection: How to troubleshoot?
- Hypothesis 1 : Competing side reactions (e.g., over-alkylation).
- Solution : Use bulkier protecting groups (e.g., trityl chloride) to sterically hinder undesired pathways .
- Hypothesis 2 : Incomplete deprotonation of the hydroxyl group.
- Solution : Optimize base stoichiometry (e.g., excess NaH) or switch to stronger bases (e.g., LDA) .
Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
